Cubenol

Content Navigation

Cubenol (CAS 21284-22-0) addresses critical reproducibility challenges in essential oil QC and formulation.

- Eliminates isomeric co-elution: Distinct retention index and mass fragmentation allow unambiguous GC-MS identification, preventing misquantification of cadinane isomers.

- Ensures olfactory consistency: Defined stereochemistry provides exact Odor Activity Value, avoiding organoleptic drift from natural oil batches.

- Validated antimicrobial activity: Exhibits bactericidal efficacy against P. multocida and K. pneumoniae for reliable agrochemical or acaricide R&D.

Supplied as a ≥98% pure reference standard, ready for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

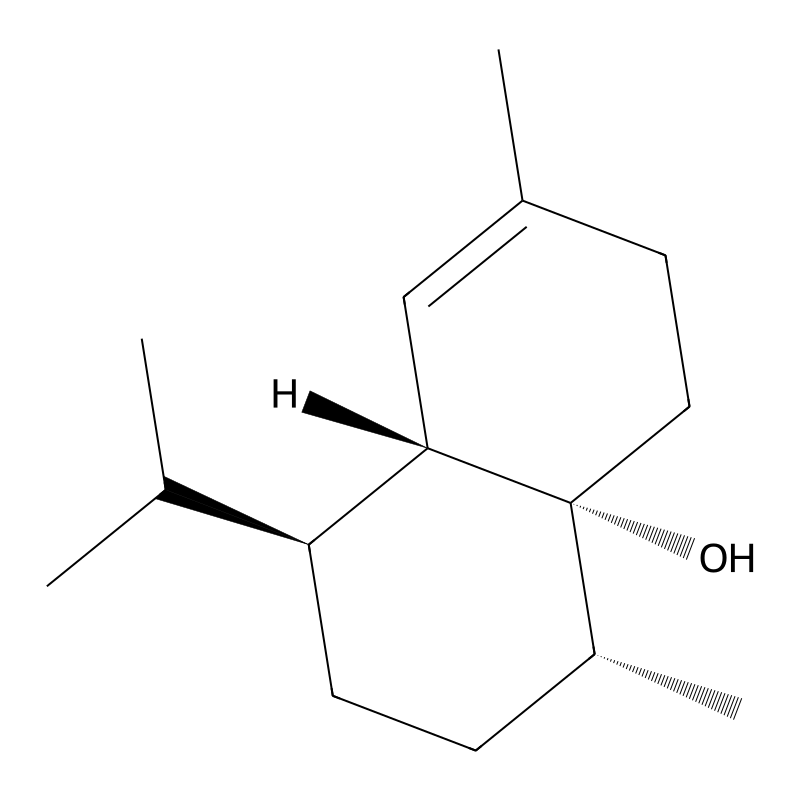

Cubenol (CAS 21284-22-0) is a bicyclic cadinane-type sesquiterpenoid tertiary alcohol characterized by a decalin core and specific stereochemistry [1]. Commercially, it is procured as a high-purity analytical reference standard for botanical extract QA/QC, a specialized olfactive agent in fragrance formulation, and a bioactive compound in antimicrobial research. Its rigid bicyclic structure provides distinct thermal stability, receptor-binding properties, and chromatographic behavior compared to acyclic sesquiterpenes, making it a targeted material selection for advanced formulation and analytical benchmarking[1].

Research Fit

Naturally occurring sesquiterpene alcohol with defined stereochemistry

Supports antimicrobial, cytotoxicity and repellency research workflows

Requires CAS 21284-22-0 and exact stereochemical specification

Substituting isolated Cubenol with crude botanical essential oils or generic sesquiterpene alcohols introduces critical reproducibility failures in both analytical and industrial workflows. In chromatographic profiling, cadinane isomers such as 1-epi-cubenol, epi-cubebol, and various cadinols exhibit nearly identical mass fragmentation patterns and closely overlapping retention indices, leading to severe peak co-elution when crude mixtures are used [1]. Furthermore, in fragrance and antimicrobial applications, the specific tertiary alcohol position and stereochemistry of Cubenol govern its exact Odor Activity Value (OAV) and targeted bactericidal efficacy; substituting it with variable botanical extracts alters the formulation's organoleptic profile [2] and diminishes its predictable biological performance [3].

Substitution Risk

Diastereoisomers such as 1-epi-cubenol may differ in target recognition, and tissue-specific ratios cannot be assumed interchangeable.

Cadinane analogs (e.g., 15-copaenol, torreyol) show divergent potency profiles; substitution without review may shift assay interpretation.

Acid-catalyzed artifact formation can alter cubenol/epi-cubenol ratios across lots, limiting direct replication of published data.

References

- [1] New Insights into the Synergistic Bioactivities of Zingiber officinale (Rosc.) and Humulus lupulus (L.) Essential Oils: Targeting Tyrosinase Inhibition and Antioxidant Mechanisms. PMC.

- [2] Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications. MDPI.

- [3] Chemical Composition and Antibacterial Activity of Essential Oil Derived from the Leaves of Argania spinosa (L.) Grown in Northwestern Algeria. Taylor & Francis.

Chromatographic Resolvability & Standardization

In the GC-MS profiling of complex botanical matrices, cadinane-type sesquiterpenoids frequently co-elute due to structural similarities. Isolated Cubenol provides a distinct, quantifiable calibration peak, whereas crude essential oil fractions exhibit severe peak overlapping (e.g., at RT ~35.15 min on non-polar columns) among isomers like 1-epi-cubenol, 4-epi-cubebol, and cadinol. Procurement of the isolated compound eliminates this isomeric interference, allowing for precise baseline resolution and accurate quantitative integration that cannot be achieved using crude botanical reference materials[1].

| Evidence Dimension | Chromatographic baseline resolution and Retention Index (RI) |

| Target Compound Data | Isolated Cubenol provides a singular, non-interfering calibration peak (RI ~1648 on HP-5ms) |

| Comparator Or Baseline | Crude essential oils / isomeric mixtures |

| Quantified Difference | Crude mixtures yield unresolvable co-elution (e.g., overlapping peaks at RT 35.15 min), whereas isolated Cubenol enables 100% peak purity for calibration |

| Conditions | GC-MS analysis using non-polar capillary columns |

Essential for QA/QC laboratories requiring precise, reproducible analytical standards for quantifying botanical biomarkers without the risk of isomeric co-elution.

Cubenol: 6–11 mm inhibition zone (100 μg/disk)

15-Copaenol more active; torreyol inactive

Supports moderate-activity comparator context

Disc diffusion; 5-strain panel incl. S. aureus, E. coli

Selective Gram-Negative Antimicrobial Activity

Cubenol demonstrates selective bactericidal activity that differentiates it from broad-spectrum botanical extracts. In microdilution assays, cubenol-rich fractions exhibited a Minimum Inhibitory Concentration (MIC) of 7.81 mg/mL against specific Gram-negative strains such as Pasteurella multocida and Klebsiella pneumoniae. In contrast, other Gram-negative species demonstrated significantly higher resistance, requiring MICs of 31.24 mg/mL. This 4-fold difference in susceptibility highlights a targeted mechanism of action, making the isolated compound a highly specific procurement choice for formulators seeking specific activity profiles rather than the unpredictable efficacy of crude essential oils [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | MIC of 7.81 mg/mL against P. multocida and K. pneumoniae |

| Comparator Or Baseline | Other Gram-negative bacterial strains |

| Quantified Difference | 4-fold higher sensitivity (7.81 mg/mL vs. 31.24 mg/mL) for targeted pathogens |

| Conditions | Broth microdilution assay evaluating bactericidal properties |

Enables formulators to develop targeted antimicrobial or agricultural solutions with predictable, reproducible efficacy against specific pathogens.

J. phoenicea EO (10.75% cubenol): 72.50% repellency

J. oxycedrus EO: 67.40%; J. thurifera EO: 61.80%

Cubenol-associated repellency context

T. castaneum adults; area preference method

Olfactive Precision and OAV Consistency

Cubenol is utilized in the fragrance industry for its specific spicy, herbal, and woody notes. Its value lies in its precise Odor Detection Threshold (COT) and consistent Odor Activity Value (OAV). When formulators use crude essential oils, the OAV fluctuates significantly due to batch-to-batch variations in the ratio of Cubenol to its isomers and other terpenes. Procuring isolated Cubenol guarantees a fixed organoleptic baseline, ensuring that the specific tertiary alcohol's steric interaction with olfactory receptors delivers a reproducible scent profile, which is impossible to standardize using variable botanical extracts [1].

| Evidence Dimension | Organoleptic reproducibility and Odor Activity Value (OAV) |

| Target Compound Data | Isolated Cubenol provides a fixed, reproducible OAV and specific spicy/woody olfactive signature |

| Comparator Or Baseline | Crude botanical extracts (e.g., Artemisia or Cubeb oils) |

| Quantified Difference | Isolated compound eliminates the batch-to-batch OAV variance inherent in natural extracts containing fluctuating isomer ratios |

| Conditions | Organoleptic formulation and HS-SPME-GC-O-MS profiling |

Crucial for fragrance and cosmetic formulators who require strict batch-to-batch consistency in the olfactive profile of their final products.

Heartwood 1-epi-cubenol:cubenol = 1.27:1

Sapwood ratio = 0.94:1 (near equimolar)

Requires exact stereochemical specification

C. japonica tissues; GC-FID/GC-MS analysis

Diagnostic Utility in Terpene Synthase Engineering

In synthetic biology, cadinane isomers serve as critical diagnostic biomarkers for evaluating terpene synthase active-site mutations. For example, in the engineering of 10-epi-cubebol synthase (ScCubS), the wild-type enzyme produces 10-epi-cubebol, but specific active-site mutations (such as F211A) cause premature quenching of the carbocation intermediate, shifting the primary product to cadalanes like 1,10-di-epi-cubenol. Procuring high-purity Cubenol and its isomers as reference standards allows researchers to quantitatively map these enzymatic reaction cascades and measure the exact product distribution shifts caused by targeted mutagenesis [1].

| Evidence Dimension | Diagnostic quantification of enzymatic product shifts |

| Target Compound Data | Cubenol isomers act as definitive analytical markers for premature cation quenching |

| Comparator Or Baseline | 10-epi-cubebol (wild-type primary product) |

| Quantified Difference | Enables precise quantification of the shift from cubebane to cadalane products in mutant synthases (e.g., F211A) |

| Conditions | GC-MS product profiling of engineered terpene synthases |

Provides synthetic biologists with the necessary high-purity reference standards to accurately validate enzyme engineering and biocatalytic pathway optimization.

Cubenol IC50 45.37 μg/mL

Whole essential oil IC50 17.65 μg/mL

Pure compound vs. matrix-enhanced potency context

MTT assay; selectivity observed against Vero cells

Bioavailability 0.55; GI absorption High; BBB Yes

0 PAINS alerts; CYP2C19/2C9 inhibition predicted

Predicted favorable drug-like scaffold

SwissADME; requires experimental validation

Analytical Reference Standards for Botanicals

Due to its distinct retention index and mass fragmentation profile, high-purity Cubenol is a highly effective choice for calibrating GC-MS equipment used in the quality control of commercial essential oils, ensuring accurate quantification without isomeric interference[1].

Targeted Antimicrobial & Agrochemical Formulations

Leveraging its specific bactericidal efficacy against pathogens like P. multocida and K. pneumoniae, Cubenol is ideal for developing targeted agricultural treatments, acaricides, and specialized antimicrobial agents where broad-spectrum botanical extracts fail to provide reproducible results [2].

Precision Organoleptic Compounding

As a tertiary sesquiterpene alcohol with a defined spicy and woody profile, isolated Cubenol is procured by fragrance houses to ensure consistent Odor Activity Values (OAVs) in high-end cosmetic and perfumery formulations, avoiding the batch variability of natural oils [3].

Synthetic Biology and Enzyme Engineering Biomarker

In the development of novel biocatalysts, Cubenol serves as a crucial diagnostic standard to evaluate carbocation quenching pathways in engineered terpene synthases, enabling precise mapping of active-site mutations [4].

Application Fit Matrix

References

- [1] New Insights into the Synergistic Bioactivities of Zingiber officinale (Rosc.) and Humulus lupulus (L.) Essential Oils: Targeting Tyrosinase Inhibition and Antioxidant Mechanisms. PMC.

- [2] Chemical Composition and Antibacterial Activity of Essential Oil Derived from the Leaves of Argania spinosa (L.) Grown in Northwestern Algeria. Taylor & Francis.

- [3] Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications. MDPI.

- [4] How a 10-epi-Cubebol Synthase Avoids Premature Reaction Quenching to Form a Tricyclic Product at High Purity. ACS Catalysis.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types